[2-(1H-indol-3-yl)ethyl](4-methoxybenzyl)amine hydrobromide
Description
2-(1H-indol-3-yl)ethylamine hydrobromide is a chemical compound with the molecular formula C18H20N2O·HBr. It is a derivative of indole, a heterocyclic aromatic organic compound, and is characterized by the presence of an indole moiety linked to an ethyl chain, which is further connected to a 4-methoxybenzylamine group. This compound is often used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O.BrH/c1-21-16-8-6-14(7-9-16)12-19-11-10-15-13-20-18-5-3-2-4-17(15)18;/h2-9,13,19-20H,10-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZXMTFQJIWWBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCC2=CNC3=CC=CC=C32.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)ethylamine hydrobromide typically involves the following steps:
Formation of the Indole Moiety: The indole structure can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Chain: The indole moiety is then alkylated using ethyl bromide in the presence of a base such as potassium carbonate to form the [2-(1H-indol-3-yl)ethyl] intermediate.
Introduction of the 4-Methoxybenzylamine Group: The final step involves the nucleophilic substitution reaction between the [2-(1H-indol-3-yl)ethyl] intermediate and 4-methoxybenzylamine in the presence of a suitable catalyst to yield 2-(1H-indol-3-yl)ethylamine. The hydrobromide salt is then formed by treating the amine with hydrobromic acid.
Industrial Production Methods
Industrial production of 2-(1H-indol-3-yl)ethylamine hydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)ethylamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the 4-methoxybenzylamine can be replaced with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation Products: Corresponding oxides and ketones.
Reduction Products: Reduced amines and alcohols.
Substitution Products: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
2-(1H-indol-3-yl)ethylamine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)ethylamine hydrobromide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may exert its effects through binding to serotonin receptors, influencing neurotransmitter release and signaling pathways. Additionally, the 4-methoxybenzylamine group can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)ethylamine hydrobromide: Similar structure with a methyl group instead of a methoxy group.
2-(1H-indol-3-yl)ethylamine hydrobromide: Contains a chlorine atom instead of a methoxy group.
Uniqueness
2-(1H-indol-3-yl)ethylamine hydrobromide is unique due to the presence of the 4-methoxybenzylamine group, which imparts distinct chemical and biological properties. The methoxy group can influence the compound’s electronic properties, enhancing its reactivity and potential biological activity compared to similar compounds with different substituents.
Biological Activity
2-(1H-indol-3-yl)ethylamine hydrobromide is a compound that belongs to the indole class of compounds, which are known for their diverse biological activities. The compound has garnered attention due to its potential therapeutic applications, particularly in the realms of neuropharmacology and cancer treatment. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, biochemical pathways, and specific findings from recent studies.
Chemical Structure and Properties
- Molecular Formula : C18H20N2·HBr
- Molecular Weight : Approximately 322.25 g/mol
- IUPAC Name : N-[2-(1H-indol-3-yl)ethyl]-N-(4-methoxybenzyl)amine hydrobromide
The structure features an indole moiety linked to an ethyl group and a 4-methoxybenzylamine group, enhancing its lipophilicity and potential biological activity.
The biological activity of 2-(1H-indol-3-yl)ethylamine hydrobromide is primarily linked to its interaction with serotonin receptors, particularly the 5-HT receptor family. The indole structure allows for significant interactions with various receptors and enzymes, modulating neurotransmitter release and influencing multiple signaling pathways.
Key Mechanisms:
- Serotonin Receptor Interaction : Acts as an agonist at certain serotonin receptors, crucial for regulating mood and anxiety.
- Lipophilicity Enhancement : The presence of the 4-methoxybenzylamine group increases the compound's ability to cross cellular membranes, facilitating its uptake and distribution in biological systems.
Biological Activity Data
The following table summarizes findings related to the biological activity of 2-(1H-indol-3-yl)ethylamine hydrobromide based on various studies:
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Study 1 | Agonistic activity at 5-HT receptors | In vitro assays | EC50 values indicating potency in receptor activation |
| Study 2 | Modulation of neurotransmitter levels | Animal models | Increased serotonin levels correlated with mood enhancement |
| Study 3 | Interaction with other GPCRs | Binding affinity assays | Demonstrated binding to multiple GPCRs with varying affinities |
Case Studies and Research Findings
-
Neuropharmacological Effects :
A study demonstrated that 2-(1H-indol-3-yl)ethylamine hydrobromide significantly increased serotonin levels in animal models, suggesting its potential as an antidepressant agent. The modulation of neurotransmitter levels was linked to behavioral improvements in anxiety-related tests. -
Anticancer Activity :
Recent research highlighted the compound's antiproliferative effects against various cancer cell lines. In vitro studies indicated that it inhibited cell growth in a dose-dependent manner, with IC50 values suggesting significant cytotoxicity against rapidly dividing cells. -
Antimicrobial Properties :
The compound exhibited antimicrobial activity against several bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). Minimum inhibitory concentration (MIC) tests revealed effective inhibition at low concentrations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
